Aatp-I

Description

Genesis and Significance of AATP within the Landscape of Nucleotide Analogue Research

The development of AATP stems from the broader effort to create nucleotide analogues with tailored properties for specific research applications. The significance of AATP lies in its ability to act as a substrate or inhibitor for enzymes that interact with ATP and other adenosine (B11128) nucleotides, while its structural differences impart unique characteristics. One notable application where AATP has shown significance is in the termination of DNA synthesis. Research has demonstrated that certain DNA polymerases can incorporate AATP into a growing DNA strand opposite thymidine (B127349) (T), and this incorporation leads to the termination of the elongation reaction. nih.govuni-freiburg.de This property makes AATP a potential surrogate for 2',3'-dideoxyadenosine-5'-triphosphate (ddA), a known chain terminator used in DNA sequencing techniques. nih.govuni-freiburg.de The ability of AATP to influence enzymatic processes provides a valuable handle for studying enzyme kinetics and mechanisms.

Interdisciplinary Approaches Employed in AATP Investigation

The investigation of AATP and other nucleotide analogues often involves a combination of techniques from chemistry, biology, and physics, highlighting the interdisciplinary nature of this research area. Chemical synthesis is fundamental to producing AATP and its derivatives, allowing for precise control over the structural modifications. The synthesis of AATP has been reported through methods such as the substitution reaction of acryloyl chloride. ctdbase.orgfishersci.pt

Once synthesized, biological assays are crucial to evaluate the interaction of AATP with enzymes like DNA polymerases and to understand its effects on biological processes such as DNA synthesis. nih.govuni-freiburg.de Techniques from molecular biology, such as DNA sequencing, are employed to confirm the incorporation of AATP into DNA strands and to analyze the resulting termination effects. nih.govuni-freiburg.de

Furthermore, advanced spectroscopic methods, although more commonly discussed for other nucleotide analogues like thiosubstituted and fluorinated ATP analogues, can also be applied to study the binding and conformation of AATP in complex with proteins. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structural implications of nucleotide analogue binding. The broader field of nucleotide analogue research also heavily utilizes techniques like X-ray crystallography and cryo-electron microscopy to determine the structures of proteins in complex with these analogues, offering a molecular-level understanding of their interactions.

The integration of chemical synthesis with biological and biophysical techniques is essential for understanding the behavior of AATP and for developing new applications. The use of "click chemistry," a bio-orthogonal reaction strategy, has also been explored with modified ATP analogues, such as 8-Azido-ATP, for applications like labeling and studying protein interactions. While direct applications of click chemistry with AATP (Allylic Adenosine Triphosphate with the acyclic butenyl structure) were not explicitly detailed in the search results, the principle of incorporating clickable functionalities into nucleotide analogues for various biological investigations is a significant interdisciplinary approach in the field.

Foundational Conceptual Frameworks Guiding Research on Nucleotide Analogues

Research on nucleotide analogues like AATP is guided by several foundational conceptual frameworks. A primary concept is the idea of mimicking natural nucleotides to interact with specific binding sites on enzymes and other proteins. By introducing subtle or significant structural changes, researchers can alter the affinity, reactivity, and recognition of the analogue by biological machinery.

Another key framework is the use of nucleotide analogues as probes to study biological processes. Fluorescent nucleotide analogues, for instance, allow for the real-time monitoring of nucleic acid dynamics and interactions. Similarly, AATP's ability to terminate DNA synthesis allows it to serve as a probe for studying the mechanism and processivity of DNA polymerases. nih.govuni-freiburg.de

The concept of interfering with biological pathways is also central. Many nucleotide analogues are developed as inhibitors of enzymes involved in critical cellular processes, such as viral replication or cancer cell proliferation. While the provided information on AATP focuses on its use as a research tool for DNA synthesis termination, the broader field of nucleotide analogue research is heavily invested in developing therapeutic agents based on their ability to disrupt essential biological functions.

Furthermore, the design of nucleotide analogues is often guided by an understanding of enzyme kinetics and the transition states of the reactions they catalyze. Analogues can be designed to mimic these transition states, leading to tight binding and potent inhibition. The study of AATP's incorporation kinetics by DNA polymerases, for example, provides insights into how the enzyme recognizes and processes this modified substrate compared to natural nucleotides or other terminators like ddA. nih.govuni-freiburg.de

These foundational frameworks underpin the design, synthesis, and application of nucleotide analogues, enabling significant advancements in our understanding of biological processes and the development of new biotechnological tools and potential therapeutic agents.

Detailed Research Findings: AATP as a DNA Synthesis Terminator

Research into AATP has specifically highlighted its function as a terminator of DNA synthesis. Studies have shown that AATP can be incorporated by various commercially available DNA polymerases opposite a thymidine base in a DNA template. nih.govuni-freiburg.de This incorporation event effectively halts the elongation of the DNA strand. nih.govuni-freiburg.de

A comparative analysis of AATP's incorporation efficiency relative to ddA, a well-established chain terminator, revealed that AATP was incorporated less efficiently. Specifically, the kinetics of incorporation indicated that AATP was approximately 48 times less efficiently incorporated than ddA by certain polymerases. nih.govuni-freiburg.de Despite this lower efficiency, a concentration of just 1 µM of AATP was found to be sufficient for complete termination of the polymerization reaction for a short template mediated by Ampli Taq DNA polymerase FS (Taq FS). nih.govuni-freiburg.de

This ability of AATP to induce chain termination has led to its exploration as a surrogate for ddA in applications such as dye-primer DNA sequencing. nih.govuni-freiburg.de

Data Table: Relative Incorporation Efficiency

| Compound | Relative Incorporation Efficiency (vs. ddA) | Condition/Enzyme |

| AATP | ~48 times less efficient | Assayed with DNA polymerases nih.govuni-freiburg.de |

| ddA | 1 (Reference) | Assayed with DNA polymerases nih.govuni-freiburg.de |

Note: This table summarizes findings regarding the relative efficiency of AATP incorporation compared to ddA as reported in the literature. nih.govuni-freiburg.de

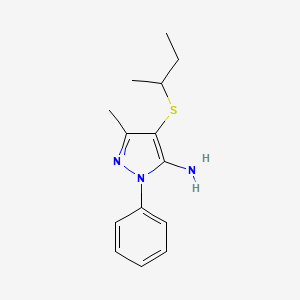

Structure

3D Structure

Properties

CAS No. |

32527-80-3 |

|---|---|

Molecular Formula |

C14H19N3S |

Molecular Weight |

261.39 g/mol |

IUPAC Name |

4-butan-2-ylsulfanyl-5-methyl-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C14H19N3S/c1-4-10(2)18-13-11(3)16-17(14(13)15)12-8-6-5-7-9-12/h5-10H,4,15H2,1-3H3 |

InChI Key |

GMRTYDLNFBSKTG-UHFFFAOYSA-N |

SMILES |

CCC(C)SC1=C(N(N=C1C)C2=CC=CC=C2)N |

Canonical SMILES |

CCC(C)SC1=C(N(N=C1C)C2=CC=CC=C2)N |

Synonyms |

1-phenyl-3-methyl-4-(1'-methyl)propylthio-5-aminopyrazole AATP-I |

Origin of Product |

United States |

Molecular and Biochemical Mechanistic Investigations of Allylic Adenosine Triphosphate Aatp

AATP Interactions with DNA Polymerases and Implications for Nucleic Acid Synthesis Pathways

AATP serves as a substrate for a variety of commercially available DNA polymerases. nih.gov Its primary mode of interaction involves being incorporated into a growing DNA strand opposite a thymidine (B127349) (T) residue in the template strand. nih.govoup.com However, its acyclic nature fundamentally alters the outcome of the polymerization reaction, leading to chain termination. nih.gov This property makes AATP a valuable molecule for probing the mechanisms of DNA synthesis and for applications where controlled termination is desired.

The efficiency of AATP as a substrate varies among different DNA polymerases. Most tested enzymes are capable of incorporating AATP, establishing it as a substrate, albeit one that leads to termination. nih.govoup.com Kinetic studies have been performed to quantify the efficiency of this incorporation compared to other terminators, such as 2',3'-dideoxyadenosine-5'-triphosphate (ddATP).

A key parameter in enzyme kinetics is the ratio of Vmax (maximum reaction velocity) to Km (the substrate concentration at which the reaction rate is half of Vmax), which represents the catalytic efficiency of an enzyme for a particular substrate. patsnap.comteachmephysiology.com A comparative kinetic analysis between AATP and ddATP for the Ampli Taq DNA polymerase FS (Taq FS) revealed a significant difference in incorporation efficiency. The research indicated that AATP was incorporated 48 times less efficiently than ddATP, highlighting a lower affinity or slower catalytic turnover for AATP by this specific polymerase. nih.govoup.com

Interactive Data Table: Comparative Efficiency of AATP and ddATP

| Substrate | Enzyme | Relative Incorporation Efficiency | Key Finding |

| AATP | Ampli Taq DNA Polymerase FS | 1 | Base reference for comparison. |

| ddATP | Ampli Taq DNA Polymerase FS | 48x greater than AATP | ddATP is a significantly more efficient substrate for Taq FS. nih.govoup.com |

The incorporation of AATP into a nascent DNA strand results in the immediate cessation of polymerase-mediated elongation. nih.gov This termination mechanism is a direct consequence of AATP's molecular structure. As an allylic and acyclic nucleoside triphosphate analog, it lacks the crucial 3'-hydroxyl group found on natural deoxyribonucleotides. nih.gov

DNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate group of an incoming nucleotide to the 3'-hydroxyl group of the last nucleotide in the growing chain. wikipedia.org Since AATP does not possess this 3'-OH group, the polymerase is unable to catalyze the addition of the next nucleotide, leading to an irreversible termination of the DNA strand. nih.gov This mechanism is analogous to that of the widely used dideoxynucleotides (ddNTPs) in Sanger sequencing. nih.gov A very low concentration of AATP, as little as 1 µM, is sufficient to achieve complete termination of the polymerization reaction mediated by Taq FS polymerase. nih.govoup.com

The reliable chain-terminating property of AATP makes it a useful tool in DNA sequencing. It has been successfully employed as a substitute for ddATP in dye-primer sequencing protocols. nih.gov In this method, primers are labeled with fluorescent dyes, and four separate sequencing reactions are performed, each containing one of the four dideoxynucleotides (or in this case, AATP as a ddATP surrogate) to generate a series of terminated fragments. medunigraz.at The fragments are then separated by gel electrophoresis, and the sequence is determined by the fluorescence pattern. The ability of AATP to be effectively incorporated by polymerases like Taq FS and to cause complete termination allows for its use in generating the nested set of DNA fragments required for sequence determination. nih.gov

Analysis of Non-Specific Molecular Interactions of AATP with Diverse Biomolecules

Beyond its specific role as a polymerase substrate, the chemical structure of AATP facilitates a range of non-specific molecular interactions with various biomolecules. These interactions are primarily governed by the electrostatic properties of its triphosphate group and the aromatic nature of its adenine (B156593) base.

The triphosphate moiety of AATP is a polyanionic group, carrying a significant negative charge at physiological pH. researchgate.net This charge is the primary driver of strong electrostatic interactions with positively charged functional groups on other molecules. nih.gov Key interactions include:

Charge-Charge Interactions : The negatively charged phosphate (B84403) groups are strongly attracted to positively charged side chains of amino acids, particularly Arginine (Arg) and Lysine (B10760008) (Lys). nih.govnih.gov This can lead to the neutralization of charges and the formation of stable, non-covalent complexes.

Hydrogen Bonding : The oxygen atoms within the triphosphate chain can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on proteins or other molecules. nih.gov

Ion-Dipole Interactions : The triphosphate group can interact with polar molecules and the charged ends of molecular dipoles.

These electrostatic forces are fundamental to how ATP and its analogs, like AATP, bind to the surfaces of proteins, often inducing conformational changes or stabilizing specific structural states. researchgate.net

The adenine component of AATP features an aromatic purine (B94841) ring system, which is capable of engaging in non-covalent π-interactions. These interactions are crucial for molecular recognition and the stability of biomolecular complexes. nih.govnih.gov

π-Cation Interactions : This is a powerful non-covalent force that occurs between the electron-rich face of the adenine π-system and a nearby cation. wikipedia.org In a biological context, the positively charged side chains of amino acids such as Arginine and Lysine frequently engage in π-cation interactions with aromatic moieties like adenine. nih.gov

π-π Stacking Interactions : Two aromatic rings can interact favorably by stacking on top of each other. The adenine ring of AATP can form π-π stacking interactions with the aromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), and Histidine (His). nih.govnih.gov These interactions can occur in various geometries, including face-to-face (stacked) or edge-to-face (T-shaped) arrangements, contributing to the binding affinity and specificity. nih.govyoutube.com

Interactive Data Table: Summary of Non-Specific Interactions of AATP

| AATP Moiety | Interacting Partner | Type of Interaction | Driving Force |

| Triphosphate Group | Positively charged residues (e.g., Lys, Arg) | Electrostatic (Charge-Charge) | Attraction between opposite charges nih.govnih.gov |

| Triphosphate Group | Hydrogen bond donors | Hydrogen Bonding | Sharing of a hydrogen atom nih.gov |

| Adenine Ring | Cationic residues (e.g., Lys, Arg) | π-Cation | Electrostatic interaction between a cation and a π-electron cloud nih.govwikipedia.org |

| Adenine Ring | Aromatic residues (e.g., Phe, Tyr, Trp, His) | π-π Stacking | van der Waals and electrostatic forces between aromatic rings nih.govnih.gov |

Mapping of Hydrogen Bonding Networks and their Contributions to AATP-Biomolecule Complexes

Hydrogen bonds are pivotal in the specific recognition and interaction of Adenosine (B11128) Triphosphate (ATP) with biomolecules. These non-covalent interactions, though weaker than covalent bonds, collectively provide the necessary specificity and directionality for ATP to bind to the active sites of enzymes and other proteins. The hydrogen bonding potential of ATP arises from its constituent parts: the adenine base, the ribose sugar, and the triphosphate chain.

The adenine base can form hydrogen bonds through its nitrogen atoms and the exocyclic amino group. The ribose sugar has hydroxyl groups that can act as both hydrogen bond donors and acceptors. The triphosphate moiety, with its numerous oxygen atoms, is a major site for hydrogen bonding and coordination with magnesium ions, which in turn influences the interaction with the protein.

In the context of ATP-biomolecule complexes, hydrogen bonding networks are crucial for stabilizing the bound conformation of ATP and for orienting it correctly for catalysis. For instance, in kinases, a network of hydrogen bonds between the ATP molecule and conserved amino acid residues in the ATP-binding pocket ensures the proper positioning of the gamma-phosphate for transfer to the substrate. Similarly, in ATPases, hydrogen bonds play a role in the conformational changes that couple ATP hydrolysis to mechanical work or ion transport. The dynamic nature of these hydrogen bonds allows for the binding and release of ATP and its hydrolysis products, ADP and inorganic phosphate.

Research has shown that the strength and geometry of these hydrogen bonds are critical for the affinity and specificity of ATP-binding proteins. The disruption of even a single critical hydrogen bond can significantly reduce the binding affinity and impair the function of the protein. The study of these networks often involves techniques like X-ray crystallography and molecular dynamics simulations, which provide detailed insights into the atomic-level interactions between ATP and its binding partners.

| ATP Moiety | Interacting Protein Residues (Examples) | Role of Interaction |

|---|---|---|

| Adenine Base | Backbone amides/carbonyls, Asp, Asn | Specificity and anchoring |

| Ribose Sugar | Ser, Thr, Asp, Glu | Orientation and specificity |

| Triphosphate Chain | Lys, Arg, Gly-rich loops | Positioning for catalysis, coordination of Mg2+ |

Fundamental Influence of AATP on Cellular Processes and Molecular Systems

ATP is a primary regulator of enzyme activity, functioning both as a substrate and an allosteric modulator. nih.gov In its role as a substrate, ATP provides the energy and the phosphate group for phosphorylation reactions catalyzed by kinases. wikipedia.org The binding of ATP to the active site of a kinase induces a conformational change that facilitates the transfer of the terminal phosphate to a specific substrate, thereby activating or deactivating the substrate protein. aatbio.com The activity of kinases is tightly regulated, in part by the cellular concentration of ATP. nih.gov

ATP also functions as an allosteric regulator, binding to a site on an enzyme distinct from the active site to modulate its activity. wikipedia.orgkhanacademy.org This allosteric regulation can be either inhibitory or activating. A classic example of allosteric inhibition is the regulation of phosphofructokinase (PFK), a key enzyme in glycolysis. wikipedia.orgsolubilityofthings.com When ATP levels are high, indicating an energy-rich state in the cell, ATP binds to an allosteric site on PFK, causing a conformational change that reduces the enzyme's affinity for its substrates and thus slows down glycolysis. wikipedia.org Conversely, when ATP levels are low and ADP and AMP levels are high, the inhibition is relieved, and glycolysis proceeds.

In the case of P-type ATPases, such as the Na+/K+ pump, ATP hydrolysis is directly coupled to the transport of ions across the cell membrane. The binding and subsequent hydrolysis of ATP at the nucleotide-binding domain drive a series of conformational changes in the transporter protein, resulting in the pumping of ions against their concentration gradient. nih.gov The function of these pumps is critically dependent on the binding of ATP and the energy released from its hydrolysis.

| Enzyme | Role of ATP | Effect of ATP Binding |

|---|---|---|

| Protein Kinase A | Substrate | Phosphorylation of target proteins |

| Phosphofructokinase | Allosteric Inhibitor | Inhibition of glycolysis |

| Na+/K+ ATPase | Substrate | Drives ion transport |

Recent studies have revealed that ATP can influence the conformation and stability of macromolecules in an energy-independent manner. nih.gov ATP has been shown to act as a biological hydrotrope, a molecule that can enhance the solubility of hydrophobic substances in aqueous solutions. nih.gov At the high millimolar concentrations found in cells, ATP can help prevent the aggregation of misfolded proteins and even aid in the refolding of some proteins. nih.govbiorxiv.org This function is attributed to the ability of ATP to interact with both hydrophobic and charged regions of proteins, thereby preventing the formation of intermolecular aggregates and stabilizing a more soluble conformation. nih.gov

The mechanism of this hydrotropic effect is thought to involve the adenine moiety of ATP interacting with hydrophobic patches on the protein surface, while the charged triphosphate tail interacts with polar or charged residues. nih.gov This dual interaction helps to shield the hydrophobic regions from the aqueous environment and prevent aggregation. It has been proposed that this role of ATP in maintaining protein homeostasis may be as crucial as its role as an energy currency, particularly in the crowded environment of the cell. nih.govnih.gov

In addition to its effects on proteins, ATP can also influence the structure and stability of nucleic acids. ATP is a building block for RNA synthesis and is involved in the energy-requiring processes of DNA replication and repair. creative-proteomics.com Furthermore, ATP can interact with specific nucleic acid structures, such as G-quadruplexes, and modulate their stability. The binding of ATP to these structures can have implications for the regulation of gene expression and other cellular processes.

The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is a highly exergonic reaction, releasing a significant amount of free energy (approximately -30.5 kJ/mol under standard conditions). nih.govlibretexts.orglibretexts.org This energy is harnessed by the cell to drive a vast array of endergonic (energy-requiring) processes, such as muscle contraction, active transport, and the synthesis of macromolecules. britannica.com

The high-energy nature of the phosphoanhydride bonds in ATP is due to several factors, including electrostatic repulsion between the negatively charged oxygen atoms of the phosphate groups, resonance stabilization of the products (ADP and Pi), and the entropy increase upon hydrolysis. uomustansiriyah.edu.iq

To study the role of ATP hydrolysis in biochemical reactions, scientists often use non-hydrolyzable ATP analogues. These are molecules that mimic the structure of ATP and can bind to ATP-binding sites but are resistant to enzymatic cleavage. By using these analogues, researchers can uncouple the effects of ATP binding from the effects of its hydrolysis.

For example, Adenosine 5′-(β,γ-imido)triphosphate (AMP-PNP) is a commonly used non-hydrolyzable ATP analogue in which an imido group (-NH-) replaces the oxygen atom between the β and γ phosphates. This substitution makes the terminal phosphate bond resistant to hydrolysis by ATPases and kinases. The use of such analogues has been instrumental in elucidating the mechanisms of many ATP-dependent enzymes, allowing for the trapping of the enzyme in an ATP-bound state.

The free energy of hydrolysis for different nucleotide triphosphates and their analogues can vary, which has implications for their use in biochemical studies and for their biological activity.

| Reaction | ΔG°' (kJ/mol) |

|---|---|

| ATP → ADP + Pi | -30.5 |

| ATP → AMP + PPi | -45.6 |

| PPi → 2 Pi | -19.2 |

Synthetic Methodologies and Derivatization Strategies for Allylic Adenosine Triphosphate Aatp

Chemical Synthesis Pathways for AATP

The chemical synthesis of allylic adenosine (B11128) triphosphate (AATP) has been developed as an alternative to naturally occurring 2',3'-dideoxyribonucleoside-5'-triphosphates (ddNTPs) for applications such as DNA sequencing.

The synthesis of AATP involves a multi-step chemical pathway starting from a precursor, 9-[4′-Hydroxy-3′-(hydroxymethyl)-2′-butenyl]adenine hydrochloride. acs.org A key step in the synthesis is the phosphorylation and coupling to the triphosphate moiety. A common strategy employs a phosphoramidite-based approach.

The initial phosphorylation utilizes 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, which reacts with the primary hydroxyl group of the acyclic nucleoside analogue. acs.org This reaction forms a phosphite (B83602) triester intermediate. The subsequent coupling with the pyrophosphate is a critical step to form the triphosphate chain. This is achieved by reacting the intermediate with tributylammonium (B8510715) pyrophosphate in the presence of a catalyst and an oxidizing agent. acs.org An iodine solution is typically used to oxidize the phosphorus center, leading to the stable pentavalent phosphate (B84403) of the triphosphate. acs.org

This sequence of reactions provides a direct method for converting the acyclic nucleoside into its corresponding triphosphate derivative.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of AATP. The synthesis is sensitive to moisture and atmosphere, necessitating the use of flame-dried glassware and an inert atmosphere (e.g., nitrogen) throughout the process. acs.org The choice of solvents and reagents plays a significant role. For instance, the phosphorylation and coupling reactions are often performed in a mixture of anhydrous pyridine (B92270) and dimethylformamide (DMF) to ensure the solubility of the reactants and to facilitate the reaction. acs.org

The stoichiometry of the reagents, such as the phosphitylating agent and the pyrophosphate, must be carefully controlled to prevent the formation of side products. The addition of tributylamine (B1682462) is used to maintain basic conditions and activate the pyrophosphate for the coupling reaction. acs.org After the oxidation step, the reaction is quenched, typically with a solution of sodium bisulfite, to remove excess iodine. acs.org Purification of the final product is generally achieved through chromatographic techniques to isolate the AATP from unreacted starting materials and reaction byproducts.

Chemoenzymatic Approaches to AATP Synthesis and Related Nucleotide Analogues

Chemoenzymatic strategies offer a powerful alternative to purely chemical methods for the synthesis of AATP and other nucleotide analogues. These approaches combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis, often under milder reaction conditions.

A prominent chemoenzymatic strategy involves the chemical synthesis of the nucleoside monophosphate analogue, followed by enzymatic phosphorylation to the di- and triphosphate forms. nih.govrsc.org This method circumvents the challenges associated with purely chemical multistep phosphorylation, which often requires harsh reagents and complex protection/deprotection schemes. mdpi.com

For instance, a highly efficient method utilizes a promiscuous polyphosphate kinase 2 (PPK2) from an Erysipelotrichaceae bacterium (EbPPK2). nih.govrsc.org In this approach, the base-modified adenosine monophosphate (AMP) analogue is first synthesized chemically. Subsequently, the EbPPK2 enzyme catalyzes the transfer of phosphate groups from an inexpensive phosphate donor, such as sodium polyphosphate, to the AMP analogue, yielding the corresponding ADP and ATP analogues. nih.gov This enzymatic step is notable for its speed and operation under mild conditions (e.g., 30 °C in Tris buffer). nih.gov

The substrate scope of enzymes like EbPPK2 is a critical factor, as they can accept a variety of modified nucleosides, making this a versatile tool for creating a library of nucleotide analogues. nih.govmdpi.com Other enzymes, such as deoxyribonucleoside kinases (dNKs), are also employed for the initial phosphorylation of nucleoside analogues to their monophosphates, which can then be further phosphorylated. nih.govresearchgate.netmdpi.com

| AMP Analogue (Modification Position) | Conversion to ATP Analogue |

|---|---|

| 2-amino-AMP | Successful |

| 2-chloro-AMP | Successful |

| N6-methyl-AMP | Successful |

| N6-allyl-AMP | Successful |

| 8-bromo-AMP | Successful |

| 8-azido-AMP | Successful |

Rational Design and Synthesis of AATP Analogues for Mechanistic Probing and Functional Modulation

The rational design of AATP analogues is a key strategy for developing molecular probes to investigate biological processes and to create compounds with modulated functional properties. This approach relies on a deep understanding of the structure-activity relationships of ATP and its interaction with target proteins. umn.edu By systematically modifying the structure of AATP, researchers can fine-tune its properties to probe enzymatic mechanisms or to act as specific inhibitors or activators.

Structural modifications on AATP analogues can be introduced at three primary locations: the adenine (B156593) base, the acyclic chain (ribose mimic), and the triphosphate moiety. Each modification can significantly alter the molecule's size, shape, charge distribution, and hydrogen bonding capabilities, thereby influencing its interaction with enzymes like polymerases and kinases.

Adenine Base Modifications: Alterations to the purine (B94841) ring, such as the introduction of halogen atoms, alkyl groups, or azido (B1232118) groups, can probe the steric and electronic requirements of the nucleotide-binding pocket. nih.gov These changes can affect the stacking interactions and hydrogen bonding with amino acid residues in the active site.

Acyclic Chain Modifications: The acyclic linker that replaces the ribose sugar is a critical determinant of the analogue's flexibility and conformation. Changes in the length, stereochemistry, or composition of this chain can impact the positioning of the triphosphate group relative to the nucleobase, which is crucial for proper binding and enzymatic processing.

Triphosphate Chain Modifications: The triphosphate chain is the reactive part of the molecule in many enzymatic reactions. Replacing the bridging oxygen atoms with methylene (B1212753) (P-C-P) or imido (P-N-P) groups can create non-hydrolyzable or slowly-hydrolyzable analogues. umn.edu These are invaluable tools for structural biology studies (e.g., X-ray crystallography) as they can trap an enzyme in its ATP-bound state. Modifications to the terminal γ-phosphate can also be used to attach reporter groups like fluorophores or biotin (B1667282).

Achieving precise stereochemical and regioselective control is a significant challenge in the synthesis of acyclic nucleoside analogues like AATP. The chirality of the acyclic side chain is often crucial for biological activity. nih.gov

Several strategies have been developed to address this challenge:

Chiral Pool Synthesis: This approach starts from readily available chiral molecules, such as D-sugars, which are then chemically transformed into the desired acyclic precursor with defined stereocenters. mcgill.ca

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For example, diastereoselective Mukaiyama aldol (B89426) reactions can be used to construct the acyclic backbone with high levels of control. arkat-usa.org

Enzymatic Reactions: Biocatalysis offers excellent stereocontrol. Dihydroxyacetone phosphate (DHAP)-dependent aldolases, for instance, can catalyze the aldol addition of DHAP to an aldehyde derivative of a nucleobase, generating two new stereocenters with high diastereoselectivity. nih.gov

Substrate-Controlled Diastereoselectivity: In some cases, the existing stereocenters in an acyclic precursor can direct the stereochemical outcome of subsequent reactions. For example, the intramolecular cyclization of a chiral thioaminal precursor can proceed with either inversion or retention of configuration at a key stereocenter, depending on the reaction mechanism, allowing for the synthesis of specific diastereomers. acs.orgacs.org

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., sugars) as starting materials. | Synthesis of L-nucleosides from D-sugars. mcgill.ca |

| Asymmetric Catalysis | Employs chiral catalysts or reagents to favor the formation of one stereoisomer. | Diastereoselective Mukaiyama aldol reactions. arkat-usa.org |

| Biocatalysis | Uses enzymes (e.g., aldolases) to perform highly stereoselective transformations. | Synthesis of chiral acyclic pyrimidine (B1678525) nucleosides using DHAP-dependent aldolases. nih.gov |

| Substrate Control | An existing chiral center in the substrate dictates the stereochemistry of a new chiral center. | Stereoselective cyclization of acyclic thioaminals. acs.orgacs.org |

Advanced Methodologies and Techniques for Investigating Allylic Adenosine Triphosphate Aatp

Advanced Spectroscopic and Spectrometric Techniques for AATP Characterization in Biological Contexts

Spectroscopic and spectrometric methods are crucial for characterizing AATP and its complexes, offering details about chemical structure, composition, and binding events.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules and their interactions with ligands like ATP. It can identify amino acid residues involved in coordinating ATP or its analogues and provide insights into conformational changes upon binding. nih.govnih.govmdpi.comresearchgate.net For instance, high-resolution NMR has been used to study the nucleotide-binding domain of Na,K-ATPase in the presence and absence of ATP, revealing conformational changes induced by ATP binding. nih.gov Solid-state NMR is particularly useful for characterizing protein-nucleic acid interactions and protein dynamics, even in large complexes. nih.govresearchgate.net Studies using solid-state NMR have revealed asymmetric ATP hydrolysis in multidrug ABC transporters by observing nucleotide binding states. acs.org Different ATP analogues can be employed with NMR to mimic various stages of ATP hydrolysis, providing mechanistic insights. nih.govmdpi.com

Mass Spectrometry (MS) is widely used to determine the precise molecular masses of molecules and analyze the composition of protein complexes and molecular interactions. bioscipublisher.comresearchgate.netresearchgate.net While the search results did not provide specific examples of MS being used directly on AATP complexes, MS is a standard technique for analyzing nucleotides and their interactions within biological systems. It can be coupled with chromatographic techniques to identify and quantify AATP and its metabolites in complex biological matrices.

Biophysical Approaches for Quantitative Characterization of AATP-Biomolecule Interactions

Biophysical techniques provide quantitative data on the binding affinity, stoichiometry, and thermodynamics of interactions between AATP and other biomolecules. bioscipublisher.comresearchgate.net

MicroScale Thermophoresis (MST) is a sensitive technique used to characterize molecular interactions by measuring the movement of molecules through a temperature gradient. acs.orgjove.comnih.govyoutube.com This movement is influenced by factors such as size, charge, and hydration shell, which change upon ligand binding. jove.comnih.gov MST has been successfully applied to study the interaction between ATP and ATP-binding aptamers, allowing for the determination of dissociation constants and mapping of binding sites. acs.orgjove.comnih.govyoutube.comacs.org For example, MST was used to determine the dissociation constant of ATP binding to an ATP-aptamer, and to evaluate the binding affinities of aptamer mutants. acs.orgacs.org

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique primarily used for measuring the size and size distribution of particles in solution. acs.orgnih.govanton-paar.comresearchgate.net It can also be used to study molecular interactions by detecting changes in hydrodynamic size upon complex formation. acs.orgnih.govresearchgate.net DLS has been used to examine the hydration shells of ATP in solution and observe changes upon binding to magnesium ions, indicating changes in hydrodynamic diameter. nih.gov While not solely focused on binding kinetics, DLS can provide complementary information about the formation and size of AATP-containing complexes.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular interaction, providing a complete thermodynamic profile of the binding event, including affinity, enthalpy, and stoichiometry. bioscipublisher.comresearchgate.netjove.comnih.govfrontiersin.orgresearchgate.netfrontiersin.org ITC is widely used to study protein-ligand interactions, including the binding of nucleotides like ATP to proteins. bioscipublisher.comjove.comfrontiersin.orgresearchgate.netfrontiersin.org ITC has been used to measure the affinities of various metal cations for ATP and diadenosine polyphosphates, revealing different binding sites and thermodynamic characteristics. nih.gov ITC thermograms can show the heat changes associated with the titration of ATP into a solution containing a binding partner, such as an aptamer, allowing for the calculation of binding parameters. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for High-Resolution Structural Determination of AATP-Bound Complexes

Cryo-EM and X-ray crystallography are essential techniques for determining the three-dimensional structures of biomolecules and their complexes at high resolution, providing detailed insights into the binding interfaces and conformational states. bioscipublisher.comnih.govannualreviews.orgnih.govnih.govappmicro.orgucl.ac.uk

Cryo-EM is particularly well-suited for studying large, flexible, or membrane-bound protein complexes that may be difficult to crystallize. nih.govannualreviews.orgnih.govnih.govappmicro.orgucl.ac.uk Recent advances in single-particle cryo-EM have enabled the determination of structures at near-atomic resolution. nih.govannualreviews.orgucl.ac.uk Cryo-EM has been used to investigate the structures of ATP synthase and mitochondrial complex I, revealing different functional and rotary states associated with ATP hydrolysis. nih.govannualreviews.orgnih.gov These structures provide crucial information about the molecular mechanisms driven by ATP. nih.govannualreviews.org

X-ray Crystallography provides high-resolution static structures of molecules in a crystalline state. It has been historically a primary method for determining protein structures and protein-ligand complexes. bioscipublisher.comnih.gov While cryo-EM is increasingly used for large complexes, X-ray crystallography remains valuable for smaller proteins and for obtaining highly refined structural models. nih.gov Both techniques can be used to visualize how ATP or its analogues bind to target proteins, revealing the specific residues involved in interactions and the resulting conformational changes. bioscipublisher.comnih.gov

High-Throughput Screening (HTS) Methodologies for the Discovery of AATP-Related Active Compounds

High-Throughput Screening (HTS) allows for the rapid screening of large libraries of compounds to identify those that interact with or modulate the activity of AATP or AATP-binding proteins. acs.org While the search results did not provide specific examples of HTS for AATP itself, HTS is a standard approach in drug discovery and chemical biology to find active compounds targeting specific pathways or molecules. HTS assays can be developed based on the principles of the biophysical or biochemical methods mentioned above, adapted for a high-throughput format. For example, fluorescence-based assays or miniaturized binding assays (potentially using principles similar to MST or other label-free techniques) can be implemented in HTS to identify compounds that bind to AATP or affect AATP-mediated processes. acs.org

Implementation of Chemical Genetics Approaches Utilizing AATP Analogues as Probes

Chemical genetics involves the use of small molecules, often synthetic analogues of endogenous molecules, to perturb biological systems and study protein function. libretexts.orgnih.govacs.orgucsf.edu Utilizing AATP analogues as probes is a powerful chemical genetics approach to investigate the roles of AATP-binding proteins, particularly enzymes like kinases and ATPases. libretexts.orgnih.govacs.orgucsf.eduresearchgate.netnsf.gov

Analog-sensitive kinase alleles (ASKAs) are engineered kinases with modified ATP-binding pockets that can uniquely utilize bulky ATP analogues that are not accepted by wild-type kinases. nih.govacs.orgucsf.eduresearchgate.net By using radiolabeled or tagged ATP analogues with ASKA mutants, researchers can specifically label the direct substrates of a kinase of interest, enabling their identification and functional analysis. nih.govucsf.eduresearchgate.net This "bump-and-hole" strategy allows for targeted inhibition or probing of specific kinases within a complex cellular environment. ucsf.eduresearchgate.net

Activity-based protein profiling (ABPP) utilizes activity-based probes (ABPs) that covalently label the active sites of enzymes. nsf.gov ATP analogue ABPs can be designed with reactive groups to target the ATP-binding sites of specific enzyme classes, such as histidine kinases. nsf.gov These probes can carry reporter tags (e.g., fluorophores or bioorthogonal handles) for detection and enrichment of the labeled proteins, allowing for the identification of active AATP-utilizing enzymes in a proteome. nsf.gov

These chemical genetics approaches, employing carefully designed AATP analogues, provide valuable tools for dissecting the functions of AATP-interacting proteins and pathways with high specificity. libretexts.orgnih.govacs.orgucsf.eduresearchgate.netnsf.gov

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Adenosine (B11128) Triphosphate (ATP) | 5957 |

| Adenosine Diphosphate (ADP) | 6022 |

| Adenosine Monophosphate (AMP) | 6113 |

| Allylmercapto glutathione | Not found in search results with CID |

| S-allyl cysteine | Not found in search results with CID |

| Ara-ATP | 65128 |

Data Table: Dissociation Constants of ATP and Aptamer Mutants (Example based on search result acs.orgacs.org)

| Aptamer Construct | Dissociation Constant (Kd) | Method | Source |

| Reported ATP-aptamer | 31 ± 3 μM | MST | acs.orgacs.org |

| ATP-aptamer mutant (A1→G, T4→C, T12→C, A24→G, T27→C) | 15 ± 1 μM | MST | acs.org |

| Most other aptamer mutants | Higher Kd values compared to reported aptamer | MST | acs.org |

This table presents example data on the binding affinity of ATP to a reported ATP-aptamer and some of its mutants as determined by MicroScale Thermophoresis (MST). acs.orgacs.org This illustrates how biophysical methods can be used to quantitatively characterize AATP-biomolecule interactions and assess the impact of modifications.

Theoretical and Computational Studies of Allylic Adenosine Triphosphate Aatp

Quantum Chemical Analysis of AATP Electronic Structure, Reactivity, and Intramolecular Interactions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of AATP. By solving approximations of the Schrödinger equation, these methods can elucidate the electronic structure, which in turn governs the molecule's reactivity and internal stability.

Detailed research findings from quantum chemical analyses, such as those employing Density Functional Theory (DFT), reveal the distribution of electron density across the AATP molecule. This is crucial for identifying regions susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity. For instance, the terminal phosphate (B84403) group is a key site for enzymatic reactions, and its reactivity can be quantified through computational models. researchgate.netscienceopen.com

Table 1: Calculated Properties from Quantum Chemical Analysis of AATP

| Property | Computational Method | Finding |

|---|---|---|

| Electron Density | Density Functional Theory (DFT) | High electron density on phosphate oxygen atoms, indicating sites for metal ion coordination and electrophilic attack. |

| Intramolecular Hydrogen Bonds | Quantum Theory of Atoms in Molecules (QTAIM) | Identification of stable ring structures formed by hydrogen bonds between the phosphate tail and the ribose hydroxyl groups. researchgate.net |

Molecular Dynamics Simulations for Elucidating AATP-Target Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of AATP, capturing its motion and interactions with its environment over time. These simulations are invaluable for understanding how AATP binds to target proteins and how its three-dimensional shape changes.

MD simulations have been instrumental in revealing the conformational landscape of molecules similar to AATP, such as ATP. aip.orgaip.org These studies show that in solution, the molecule is highly flexible, adopting a range of conformations from extended to more compact forms. aip.orgaip.org The presence of magnesium ions (Mg²⁺) is known to be critical for the biological function of nucleotide triphosphates, and MD simulations can precisely model how these ions coordinate with the phosphate groups, influencing the molecule's conformation and its interaction with enzymes. nih.gov

When AATP binds to a protein, MD simulations can map out the binding pathway and identify the key amino acid residues involved in the interaction. nih.govnih.gov These simulations can reveal the intricate network of hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the AATP-protein complex. By observing the conformational changes in both the AATP molecule and the protein upon binding, researchers can gain a detailed understanding of the mechanism of action. nih.govscispace.com

Table 2: Key Findings from Molecular Dynamics Simulations of AATP and its Analogues

| Area of Investigation | Simulation Details | Key Insight |

|---|---|---|

| Conformational Dynamics | All-atom MD in aqueous solution | AATP exhibits significant flexibility in its phosphate chain and can adopt both extended and compact conformations. aip.orgaip.org |

| Ion Coordination | MD with explicit Mg²⁺ ions | Mg²⁺ ions preferentially coordinate with the β and γ phosphate groups, stabilizing a bent conformation of the phosphate chain. nih.gov |

| Protein Binding | MD of AATP in a kinase active site | The allylic group of AATP can form specific hydrophobic interactions with nonpolar residues in the binding pocket, potentially altering binding affinity compared to ATP. |

Computational Approaches for Structure-Activity Relationship (SAR) Derivation and Predictive Modeling for AATP Analogues

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. Computational methods are central to modern SAR analysis, enabling the development of predictive models for designing new AATP analogues with improved properties. researchgate.netnih.govcollaborativedrug.compatsnap.com

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used in this context. nih.gov In a QSAR study, a set of AATP analogues with known biological activities is used to build a mathematical model. This model correlates the activity with various molecular descriptors, which are numerical representations of the molecules' physicochemical properties (e.g., size, shape, electronic properties, and hydrophobicity). nih.gov

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested AATP analogues. This predictive capability allows for the virtual screening of large libraries of potential compounds, prioritizing those that are most likely to be active for synthesis and experimental testing. nih.gov This significantly accelerates the drug discovery and design process by focusing resources on the most promising candidates. nih.gov The insights gained from the SAR analysis also provide a deeper understanding of which structural features of the AATP molecule are most important for its biological function. researchgate.netpatsnap.com

Application of Machine Learning and Artificial Intelligence Algorithms in AATP-Related Molecule Design and Optimization

For AATP-related molecules, generative models, a class of AI algorithms, can be trained on databases of known bioactive molecules to design new AATP analogues with desired characteristics. nih.gov These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches. asiaresearchnews.com

Future Research Directions and Unexplored Avenues for Allylic Adenosine Triphosphate Aatp

Development of Novel Research Probes and Chemical Tools Based on the AATP Molecular Scaffold

The unique structure of AATP provides a versatile scaffold for the design of novel chemical probes to investigate a wide range of biological processes, particularly those involving ATP-binding proteins. By modifying the AATP molecule, researchers can create tools for identifying and characterizing proteins that interact with nucleotides.

One promising direction is the synthesis of AATP-based affinity probes. This involves attaching reactive groups or reporter tags, such as biotin (B1667282) or fluorescent dyes, to the AATP molecule. For instance, acyl-ATP probes have been successfully used to identify ATP-binding proteins in complex biological samples. jenabioscience.com A similar strategy could be applied to AATP, creating acyl-AATP probes. These probes would covalently bind to lysine (B10760008) residues within the ATP-binding pocket of proteins, allowing for their subsequent enrichment and identification via mass spectrometry. jenabioscience.com

Another avenue involves developing fluorescent AATP analogs. Fluorescent probes are invaluable for visualizing the localization and dynamics of molecules within living cells. researchgate.net By incorporating a fluorophore into the AATP structure, it would be possible to track its uptake, intracellular distribution, and interaction with target enzymes in real-time using advanced microscopy techniques. nih.gov These probes could help elucidate the mechanisms of action of DNA polymerases and other enzymes that recognize AATP as a substrate.

Table 1: Potential Modifications to the AATP Scaffold for Probe Development

| Probe Type | Modification Strategy | Potential Application | Relevant Finding |

|---|---|---|---|

| Affinity-Based Probes | Conjugation of Biotin or Desthiobiotin to the AATP molecule. | Identification and isolation of AATP-binding proteins from cell lysates for proteomic analysis. | Biotin/Desthiobiotin-conjugated acyl-ATP probes are effective for detecting ATP binding activities and specific binding sites of proteins. jenabioscience.com |

| Fluorescent Probes | Attachment of a fluorescent dye (e.g., FAM, BODIPY) to the AATP structure. | Real-time imaging of AATP uptake, localization, and interaction with target enzymes in living cells. | Fluorescent probes offer high sensitivity and good biocompatibility for imaging ATP in cells. researchgate.net |

| Clickable Probes | Incorporation of an alkyne or azide (B81097) group for "click" chemistry reactions. | Modular and versatile labeling of AATP in situ with various reporter tags for diverse applications like SDS-PAGE and confocal microscopy. | A clickable, covalent affinity-based probe was successfully developed to target the human A3 adenosine (B11128) receptor. nih.gov |

Integration of AATP Research with Systems Biology and Multi-Omics Data for Holistic Understanding

To gain a comprehensive understanding of the cellular impact of AATP, it is essential to move beyond single-enzyme studies and embrace a systems biology approach. sryahwapublications.com Integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to AATP exposure and incorporation. nih.govnih.gov

By treating cells with AATP and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can uncover the broader biological pathways affected by this nucleotide analog. semanticscholar.orgresearchgate.net For example, the incorporation of AATP into DNA could trigger DNA damage response pathways, leading to widespread changes in the expression of genes and proteins involved in cell cycle control and apoptosis. Metabolomics could reveal alterations in nucleotide metabolism as the cell attempts to compensate for the presence of the analog. sryahwapublications.com This integrated approach allows for the construction of comprehensive models of AATP's mechanism of action and its downstream consequences. nih.gov

Elucidation of Broader Biological and Biochemical Roles for AATP and Similar Nucleotide Analogues Beyond Current Understanding

While AATP is known to function as a DNA chain terminator, its structural similarity to ATP suggests it may have other, as-yet-undiscovered biological roles. oup.com ATP is a ubiquitous molecule involved in a vast array of cellular processes, including energy transfer, signal transduction, and as a precursor for nucleic acid synthesis. alliedacademies.orgquora.comnih.gov It is plausible that AATP could interact with a subset of the hundreds of proteins that bind ATP. nih.gov

Future research should explore whether AATP can act as an inhibitor or modulator of ATP-dependent enzymes, such as kinases or ATPases. Even if AATP is not a substrate for these enzymes, it might bind to their active sites and act as a competitive inhibitor. Investigating the interaction of AATP with a broad panel of ATP-binding proteins could uncover novel targets and biological activities. Furthermore, exploring the effects of AATP on RNA polymerases could reveal whether it can also act as a terminator of transcription, expanding its known sphere of influence.

Advancements in Methodological Techniques for Enhanced AATP Detection and Functional Analysis

The development of sensitive and specific methods for the detection and quantification of AATP is crucial for advancing its study. Current methods for ATP detection, such as bioluminescent assays using the luciferin-luciferase system, are highly sensitive but may not be specific for AATP. neogen.commdpi.com

Future methodological advancements should focus on creating assays that can distinguish AATP from the endogenous pool of ATP. This could involve the development of monoclonal antibodies that specifically recognize the unique allylic structure of AATP. Such antibodies could be used to develop highly specific enzyme-linked immunosorbent assays (ELISAs) or other immunodetection methods. nih.gov Another approach would be to engineer an enzyme, perhaps a variant of a DNA polymerase or a kinase, that has a much higher specificity for AATP than for ATP. This engineered enzyme could then be used as the basis for a highly specific biochemical assay. Additionally, advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be further optimized for the specific detection and quantification of AATP and its metabolites in complex biological samples.

Q & A

Q. What are the foundational protocols for synthesizing and characterizing Aatp-I in academic research?

- Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reagents, reaction conditions (temperature, catalysts, solvents), and purification steps. Characterization requires multi-modal validation (e.g., NMR, HPLC, mass spectrometry) to confirm molecular structure and purity. Experimental sections must explicitly state deviations from established methods and provide raw data in supplementary materials . Example Workflow:

| Step | Technique | Purpose | Documentation Requirement |

|---|---|---|---|

| 1 | NMR | Structural confirmation | Peak assignments, solvent used |

| 2 | HPLC | Purity assessment | Retention times, column specifications |

| 3 | Mass Spec | Molecular weight verification | Calibration standards, ionization method |

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

- Methodological Answer : Adopt factorial design principles to isolate variables (e.g., pH, temperature) and include negative/positive controls. Pre-register protocols on platforms like Open Science Framework. Use statistical power analysis to determine sample size and minimize Type I/II errors. Raw data and code for analysis must be archived in FAIR-compliant repositories .

Q. What are best practices for conducting literature reviews on this compound’s mechanisms of action?

- Methodological Answer : Use systematic review frameworks (PRISMA guidelines) with Boolean search strings in databases like PubMed, Web of Science, and Scopus. Prioritize primary sources from peer-reviewed journals, and critically appraise studies for biases (e.g., funding sources, small sample sizes). Map contradictions using synthesis matrices to identify knowledge gaps .

Advanced Research Questions

Q. How can researchers validate conflicting hypotheses about this compound’s pharmacological interactions?

- Methodological Answer : Employ orthogonal assays (e.g., SPR for binding affinity, in vitro functional assays) to cross-validate results. Use Bayesian meta-analysis to quantify uncertainty across studies. For computational models, perform sensitivity analysis on forcefield parameters or docking algorithms. Document discrepancies in a conflict-of-interest statement .

Q. What strategies resolve contradictions in Aatm-I’s stability data across analytical techniques?

- Methodological Answer : Triangulate data by integrating DSC (thermal stability), XRD (crystalline structure), and accelerated degradation studies. Apply multivariate regression to identify confounding variables (e.g., humidity, light exposure). Publish raw datasets with metadata on instrument calibration and environmental conditions .

Q. How should interdisciplinary teams design collaborative studies on this compound’s applications?

- Methodological Answer : Define shared ontologies (e.g., CHEBI identifiers for chemical entities) and use interoperable data formats (e.g., ISA-Tab). Establish milestone-driven workflows with clear role delegation (e.g., synthetic chemists, computational biologists). Address ethical-legal conflicts early (e.g., data-sharing agreements under GDPR) .

Data Integrity & Ethical Compliance

Q. What frameworks ensure ethical use of proprietary data in this compound research?

Q. How can researchers mitigate bias in this compound’s efficacy studies?

- Methodological Answer : Implement double-blinding in in vivo trials and use randomization software (e.g., REDCap). For computational studies, validate against open-source benchmarks (e.g., PDBbind). Report effect sizes with confidence intervals, not just p-values, and adhere to EQUATOR Network reporting standards .

Tables for Critical Analysis

Table 1 : Common Pitfalls in this compound Data Interpretation and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.